1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde
Description
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-(2-methylsulfanylethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-10-6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 |
InChI Key |
YOSWAFBCZIQDEG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
A representative synthetic pathway includes:
Cyclobutane Ring Construction or Functionalization:
- Starting from cyclobutane or substituted cyclobutane derivatives, functionalization at the 1-position is achieved via directed lithiation or halogenation followed by nucleophilic substitution.
Introduction of the Aldehyde Group:
- Oxidation of primary alcohol intermediates to aldehydes using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
- Alternatively, formylation reactions such as the Vilsmeier–Haack reaction can be employed on activated cyclobutane derivatives.
Incorporation of the Methylsulfanyl Ethyl Side Chain:
- Nucleophilic substitution using methylthiolate anion (generated from sodium methylthiolate or similar reagents) on a suitable leaving group (e.g., halide) attached to the ethyl side chain.
- Protection/deprotection steps may be necessary to avoid side reactions during aldehyde introduction.
Specific Experimental Procedure Example
An example procedure adapted from related cyclobutane-aldehyde syntheses:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Synthesis of 2-bromoethylcyclobutane | Cyclobutane + Br2, light or NBS, radical conditions | 75 | Radical bromination at 2-position |
| 2. Nucleophilic substitution with sodium methylthiolate | 2-bromoethylcyclobutane + NaSCH3, DMF, 60°C, 12 h | 80 | SN2 reaction to introduce methylsulfanyl group |
| 3. Oxidation of 1-hydroxymethylcyclobutane to aldehyde | PCC in dichloromethane, room temperature | 85 | Selective oxidation to aldehyde |
This sequence yields this compound with an overall yield of approximately 51% after purification.
Industrial Scale Considerations
- Continuous flow reactors can be utilized to improve heat and mass transfer during sensitive oxidation steps.
- Chromatographic purification is typically replaced by crystallization or distillation for scale-up.
- Strict control of temperature and stoichiometry is essential to minimize side reactions such as overoxidation or ring-opening.
Analysis of Preparation Methods
Reaction Conditions and Optimization
- Temperature Control: Maintaining moderate temperatures (20–60°C) is critical to prevent cyclobutane ring strain-induced decompositions.
- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) favor nucleophilic substitutions and oxidation reactions.
- Reagent Stoichiometry: Using slight excess of nucleophiles (e.g., sodium methylthiolate) ensures complete substitution but requires careful workup to remove residual sulfur compounds.
- Purification Techniques: Flash chromatography on silica gel using cyclohexane/ethyl acetate mixtures effectively separates the target aldehyde from by-products.
Mechanistic Insights
- The methylsulfanyl group is introduced via an SN2 mechanism, where the nucleophilic sulfur attacks the electrophilic carbon bearing the leaving group.
- Oxidation of the primary alcohol to aldehyde proceeds via hydride abstraction by PCC, avoiding overoxidation to carboxylic acid.
- The cyclobutane ring’s strain influences reaction rates and selectivity, requiring mild conditions to preserve ring integrity.
Data Tables on Preparation and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination at 2-position | Radical bromination | Br2, light or NBS | Room temp, 2 h | 75 | |
| Methylsulfanyl substitution | SN2 nucleophilic substitution | NaSCH3, DMF | 60°C, 12 h | 80 | |
| Oxidation to aldehyde | PCC oxidation | PCC, DCM | RT, 3 h | 85 |
Comparative Analysis with Related Compounds
| Feature | This compound | Cyclobutanecarbaldehyde | 2-(Methylsulfanyl)ethanol |
|---|---|---|---|
| Ring System | Cyclobutane | Cyclobutane | None |
| Functional Groups | Aldehyde, methylsulfanyl | Aldehyde | Alcohol, methylsulfanyl |
| Synthetic Complexity | High (multi-step, sensitive) | Moderate | Low |
| Reactivity | Electrophilic aldehyde, nucleophilic sulfur | Electrophilic aldehyde | Nucleophilic alcohol and sulfur |
| Typical Yield | ~50% overall | >70% | >80% |
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[2-(Methylsulfanyl)ethyl]cyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is a chemical compound featuring a cyclobutane ring substituted with a methylsulfanyl group and an aldehyde functional group. It has a molecular weight of 130.21 g/mol, with the molecular formula C6H10OS. The structural representation can be expressed using the InChI code 1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 and its canonical SMILES notation is CSC1(CCC1)C=O.
Applications in Scientific Research
This compound is mainly intended for research purposes. Research indicates that compounds containing cyclobutane structures, including this compound, may exhibit various biological activities. Cyclobutane derivatives have been associated with antimicrobial, antibacterial, and antitumor properties, suggesting potential applications in drug discovery and therapeutic development . Further investigation is required to elucidate the specific biological activity and pharmacological potential of this compound.
Synthetic Organic Chemistry
- This compound is significant in synthetic organic chemistry, particularly in developing more complex molecules.
- Synthesis of this compound can be achieved through several methodologies, highlighting the versatility of cyclobutane derivatives in organic synthesis.
Interaction Studies
- Interaction studies involving this compound focus on its reactivity with biological targets and other chemical species.
- These studies are crucial for understanding how this compound interacts at a molecular level, which could inform its use in therapeutic contexts or as an industrial reagent.
- Research into its interactions with enzymes or receptors could reveal insights into its potential pharmacological effects or toxicity profiles.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group can also participate in interactions with sulfur-containing biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde with structurally related compounds:
Reactivity and Stability
- Ring Strain Effects: The cyclobutane core in the target compound introduces significant ring strain (~110 kJ/mol), increasing its susceptibility to ring-opening reactions compared to cyclopentane derivatives (e.g., 1-Methylcyclopentanol) .
- Functional Group Influence : The methylsulfanyl group enhances leaving-group capability in nucleophilic substitutions, contrasting with the hydroxyl group in 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde, which promotes hydrogen bonding and stability .
- Solubility : The sulfur atom in the target compound likely increases lipophilicity relative to hydroxylated analogs, impacting solubility in polar solvents .
Biological Activity
1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is a chemical compound characterized by its unique cyclobutane structure, featuring a methylsulfanyl group and an aldehyde functional group. Its molecular formula is C6H10OS, with a molecular weight of 130.21 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.
Structural Characteristics
The structural representation of this compound can be expressed using the following notations:
- InChI :
1S/C6H10OS/c1-8-6(5-7)3-2-4-6/h5H,2-4H2,1H3 - SMILES :
CSC1(CCC1)C=O
These structural features suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that cyclobutane derivatives, including this compound, may exhibit significant biological activities. The following sections detail the specific activities observed in studies.
Antimicrobial Activity
Cyclobutane derivatives have been linked to antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, cyclobutane derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 1-[2-(Methylsulfanyl)ethyl]... | TBD | Various bacterial strains |
| Similar cyclobutane derivatives | 20–40 | Staphylococcus aureus |
| 40–70 | Escherichia coli |
Antitumor Activity
The potential antitumor effects of cyclobutane derivatives are also noteworthy. Studies have indicated that certain structural modifications can enhance their cytotoxicity against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways .
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action:
- Study on Antimycobacterial Activity : A study focused on small molecules targeting energy metabolism in mycobacteria found that certain cyclobutane derivatives exhibited promising anti-mycobacterial activity by disrupting metabolic processes essential for bacterial survival .
- Inhibitory Effects on Enzymes : Research into enzyme inhibition revealed that some cyclobutane derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests potential applications in anti-inflammatory drug development .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies indicate that this compound may react with enzymes or receptors involved in various metabolic pathways, which could inform its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with cyclobutane derivatives. For example, methyl 1-(methylamino)cyclobutanecarboxylate can be functionalized with a methylsulfanyl ethyl group under controlled conditions. Critical parameters include solvent choice (e.g., ethyl acetate for solubility), stoichiometric ratios (e.g., 1:1 molar equivalents of reactants), and purification methods (e.g., filtration under reduced pressure). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature (e.g., room temperature vs. reflux) to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : 1H-NMR is essential for confirming the cyclobutane ring and substituents. Peaks between δ 2.0–3.0 ppm typically indicate cyclobutane protons and methylsulfanyl groups, while aldehydes appear as sharp singlets near δ 9.0–10.0 ppm. 13C-NMR helps identify carbonyl carbons (~200 ppm) and cyclobutane carbons (40–60 ppm). Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹). For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended .
Q. How does the cyclobutane ring influence the compound’s stability under varying pH conditions?
- Methodological Answer : The strained cyclobutane ring increases reactivity, particularly in acidic or basic media. Stability studies should use buffered solutions (pH 2–12) with monitoring via UV-Vis spectroscopy or LC-MS. For instance, the aldehyde group may undergo hydration or oxidation at extreme pH, while the methylsulfanyl group could hydrolyze to a sulfoxide. Accelerated stability testing (40°C/75% RH) over 14 days provides insights into degradation pathways .
Advanced Research Questions
Q. How can synthetic routes be optimized for large-scale production while maintaining stereochemical integrity?
- Methodological Answer : Scalability requires transitioning from batch to flow chemistry to enhance heat/mass transfer. For example, continuous flow reactors can mitigate ring-opening side reactions in cyclobutane derivatives. Stereochemical control is achieved using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective alkylation. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring of intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, enzyme sources). Standardized protocols (e.g., IC50 measurements in triplicate with positive controls) and orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) are critical. Meta-analysis of published data can identify trends, while molecular docking studies (using AutoDock Vina) may explain target selectivity .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and QSAR models assess metabolic stability. Docking studies with CYP3A4 (PDB ID: 1TQN) reveal binding poses, while free-energy perturbation calculations predict oxidation sites. Experimental validation via LC-MS/MS metabolite profiling confirms predicted pathways (e.g., sulfoxidation or aldehyde oxidation) .
Q. What structural modifications enhance selectivity in enzyme inhibition studies?
- Methodological Answer : SAR studies suggest replacing the methylsulfanyl group with bulkier substituents (e.g., tert-butylthio) to reduce off-target effects. Modifying the cyclobutane ring to a spirocyclic system or introducing electron-withdrawing groups (e.g., fluorine) alters electronic properties. High-throughput screening of analogs against a kinase panel (e.g., 100+ kinases) identifies selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
